molecular formula C11H16O4 B1509908 2,4-Bis(methoxymethoxy)-1-methylbenzene CAS No. 1380698-48-5

2,4-Bis(methoxymethoxy)-1-methylbenzene

Cat. No. B1509908
CAS RN: 1380698-48-5
M. Wt: 212.24 g/mol
InChI Key: KATRHCAFHCZCFA-UHFFFAOYSA-N
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Description

“2,4-Bis(methoxymethoxy)-1-methylbenzene” is a type of aromatic compound that contains a benzene ring. The benzene ring is substituted with two methoxymethoxy groups at the 2nd and 4th positions and a methyl group at the 1st position .


Synthesis Analysis

The synthesis of such a compound would likely involve the substitution of a methyl group and two methoxymethoxy groups onto a benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions, although the specifics would depend on the exact conditions and reagents used .


Molecular Structure Analysis

The molecular formula of “2,4-Bis(methoxymethoxy)-1-methylbenzene” is C11H14O5 . The structure includes a benzene ring, which is a cyclic compound with alternating double bonds. The methoxymethoxy groups and the methyl group are attached to the benzene ring .


Chemical Reactions Analysis

As an aromatic compound, “2,4-Bis(methoxymethoxy)-1-methylbenzene” could potentially undergo various types of reactions characteristic of benzene rings, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “2,4-Bis(methoxymethoxy)-1-methylbenzene”, these properties could include things like its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Presence in Indoor Dust and Human Exposure

2,4-Bis(methoxymethoxy)-1-methylbenzene, as part of the chemical group of bisphenol A diglycidyl ethers (BADGEs), has been detected in indoor dust samples collected from various countries. Studies have estimated the daily intake of such compounds through dust ingestion, noting the presence of BADGE and its hydrolysis products in the dust samples. This research highlights the widespread presence of these compounds in indoor environments and the potential human exposure through ingestion of dust, particularly noting higher intake rates in children compared to adults (Wang et al., 2012).

Association with Type 2 Diabetes

Research has also explored the association between environmental phenols, including bisphenol A diglycidyl ethers, and type 2 diabetes mellitus (T2DM). A case-control study measured urinary concentrations of various phenolic endocrine disrupting chemicals (EDCs) and found significant associations between higher urinary levels of these EDCs, including BADGEs, and increased risk for diabetes. This suggests a potential link between exposure to these chemicals and the prevalence of T2DM (Li et al., 2018).

Detection in Maternal and Amniotic Fluid

In the context of maternal and fetal exposure, studies have detected the presence of various phenolic EDCs, including BADGEs, in maternal blood plasma and amniotic fluid. The research highlights the transfer of these chemicals from maternal to fetal units, indicating prenatal exposure and suggesting potential implications for fetal development (Shekhar et al., 2017).

Influence on Oxidative Stress and Inflammation

Research has also looked into the association between urinary concentrations of phenolic compounds, including bisphenol A diglycidyl ethers, and markers of oxidative stress and inflammation. Findings suggest that exposure to these compounds during pregnancy may be related to increased oxidative stress and inflammation, indicating potential mechanisms by which exposure to these compounds may influence adverse health effects (Watkins et al., 2015).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety information for “2,4-Bis(methoxymethoxy)-1-methylbenzene”. As with any chemical, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2,4-bis(methoxymethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-9-4-5-10(14-7-12-2)6-11(9)15-8-13-3/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATRHCAFHCZCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCOC)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737849
Record name 2,4-Bis(methoxymethoxy)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1380698-48-5
Record name 2,4-Bis(methoxymethoxy)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis(methoxymethoxy)-1-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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